![molecular formula C14H11FN2 B057754 2-(4-Fluorophenyl)-1-methylbenzimidazole CAS No. 724-59-4](/img/structure/B57754.png)
2-(4-Fluorophenyl)-1-methylbenzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)-1-methylbenzimidazole and related compounds typically involves the cyclocondensation of diamines with carboxylic acids or their derivatives under specific conditions. For instance, the microwave-assisted cyclocondensation of 1,2-diaminobenzene with [4-18F]fluorobenzoic acid in solvents and under microwave heating has been reported, showcasing the efficiency of microwave methods in optimizing reaction conditions for the synthesis of such compounds (Getvoldsen et al., 2004).
Scientific Research Applications
Organic Synthesis and Chemical Properties
A Practical Synthesis of Fluorinated Biphenyls : Research by Qiu et al. (2009) on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlights the importance of fluorinated organic compounds in the pharmaceutical industry. The development of efficient synthesis methods for these compounds is crucial for the production of various drugs, suggesting that "2-(4-Fluorophenyl)-1-methylbenzimidazole" could have applications in drug synthesis or as an intermediate in organic chemistry (Qiu et al., 2009).
Pharmacological Research
Benzimidazole Derivatives as Potential Therapeutic Agents : Benzazole derivatives, including benzimidazoles, have been identified for their diverse biological activities. Research by Rosales-Hernández et al. (2022) discusses synthetic procedures for accessing benzimidazole compounds with potential therapeutic applications, highlighting their role in developing new pharmacophores for drug discovery. This suggests that "2-(4-Fluorophenyl)-1-methylbenzimidazole" could be explored for its pharmacological properties (Rosales-Hernández et al., 2022).
Medical Imaging and Diagnosis
PET Research in Gliomas : Advanced imaging techniques, such as PET scanning, play a crucial role in diagnosing and managing brain tumors. Herholz (2017) provides an update on clinical PET studies for gliomas, demonstrating the critical role of fluorinated compounds in developing imaging agents. This indicates potential applications for fluorinated benzimidazoles in creating novel imaging agents for cancer diagnosis (Herholz, 2017).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to benzimidazole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to inhibit viral replication, reduce inflammation, and inhibit cancer cell proliferation .
Biochemical Pathways
For example, indole derivatives have been reported to inhibit the replication of various RNA and DNA viruses .
Pharmacokinetics
A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, suggested that it had good bioavailability and low toxicity .
Result of Action
Similar compounds have been shown to have potent antiviral activity, with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus .
Action Environment
A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, suggested that it was an effective corrosion inhibitor in an acidic environment .
properties
IUPAC Name |
2-(4-fluorophenyl)-1-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPLOPPKJTSGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346745 |
Source
|
Record name | 2-(4-fluorophenyl)-1-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
724-59-4 |
Source
|
Record name | 2-(4-fluorophenyl)-1-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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